3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile
Description
Molecular Structure Analysis and Conformational Studies
3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile features a piperidine ring substituted at the 4-position with a fluoromethyl group and a methyl group, while the 1-position is functionalized with a β-cyano ketone moiety. The molecular formula is C10H15FN2O, with a molecular weight of 198.24 g/mol. The SMILES notation (CC1(CCN(CC1)C(=O)CC#N)CF) highlights the spatial arrangement: the piperidine ring adopts a chair conformation, with the fluoromethyl and methyl groups occupying equatorial positions to minimize steric strain.
Conformational studies using Density Functional Theory (DFT) calculations reveal that the axial orientation of the 4-fluoromethyl group is energetically favored due to pseudoallylic strain minimization between the fluorine atom and the adjacent carbonyl oxygen. This strain arises from orbital overlap between the lone pair of the piperidine nitrogen and the σ* orbital of the C–F bond, stabilizing the axial conformation by approximately −3.2 kcal/mol compared to the equatorial form. The ketone group remains coplanar with the nitrile moiety, enabling conjugation that reduces the carbonyl stretching frequency in infrared (IR) spectra.
Table 1: Key Structural Parameters from DFT Calculations
| Parameter | Value (Å/°) | Method |
|---|---|---|
| C–F bond length | 1.39 | M06-2X/6-311G(d,p) |
| C=O bond length | 1.22 | B3LYP/6-31G(d) |
| C≡N bond length | 1.16 | B3LYP/6-31G(d) |
| N–C–C–O dihedral angle | 178.5 | M06-2X/6-311G(d,p) |
Propriétés
IUPAC Name |
3-(4-fluoropiperidin-1-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c9-7-2-5-11(6-3-7)8(12)1-4-10/h7H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJHJMVJNKGISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthesis via Fluorinated Piperidine Intermediates
- Starting Materials: The synthesis typically begins with 4-fluoropiperidine or a protected derivative thereof.
- Key Reaction: The nucleophilic substitution or alkylation of the piperidine nitrogen with a 3-oxopropanenitrile moiety or its precursor.
- Reaction Conditions: Controlled temperature, use of bases or acid catalysts to facilitate substitution, and solvents such as dichloromethane or dimethylformamide (DMF).
- Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.
This approach is supported by analogous methods reported for 3-(3-fluoropiperidin-1-yl)-3-oxopropanenitrile, where the fluorine is positioned on the piperidine ring and the nitrile-ketone fragment is introduced via reaction with appropriate electrophilic precursors.
Fluorination of Piperidinone Derivatives
- Methodology: Starting from piperidinone derivatives, selective fluorination at the 4-position can be achieved using fluorinating agents under organic amine catalysis.
- Fluorination Agents: Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are commonly employed.
- Subsequent Functionalization: After fluorination, the ketone and nitrile functionalities are introduced or preserved, depending on the synthetic route.
- Chiral Considerations: For chiral fluoropiperidine derivatives, asymmetric fluorination followed by reduction and purification steps are employed to obtain enantiomerically enriched compounds.
Representative Synthetic Route Example
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Fluoropiperidine + 3-oxopropanenitrile precursor, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature to reflux | Nucleophilic substitution to attach the 3-oxopropanenitrile moiety to the piperidine nitrogen |
| 2 | Purification by recrystallization or chromatography | Isolation of pure this compound |
| 3 (Optional) | Fluorination of piperidinone intermediate using Selectfluor or NFSI in presence of organic amine catalyst | Introduction of fluorine at the 4-position if starting from non-fluorinated piperidinone |
| 4 (Optional) | Reduction or further functional group manipulation | To adjust stereochemistry or functional group transformations as needed |
Industrial and Scale-Up Considerations
- Large-Scale Synthesis: Industrial production involves optimization of reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yield and purity.
- Purification: Techniques like crystallization and chromatographic separation are scaled accordingly.
- Cost Efficiency: Use of readily available fluorinated piperidine intermediates and streamlined synthetic steps reduces production costs.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Notes |
|---|---|---|---|---|
| Direct nucleophilic substitution of fluoropiperidine with keto-nitrile precursor | Straightforward, uses commercially available starting materials | Requires careful control of reaction conditions to avoid side reactions | Moderate to high (60-85%) | Common in lab-scale synthesis |
| Fluorination of piperidinone derivatives followed by functionalization | Allows for chiral synthesis and selective fluorination | Multi-step, requires fluorinating agents and careful handling | Variable (50-75%) | Suitable for chiral compound preparation |
| Industrial optimized synthesis with large reactors and purification steps | High throughput, cost-effective | Requires investment in process development | High (>85%) | Preferred for commercial production |
Research Findings and Optimization Insights
- Reaction Conditions: Studies show that the use of organic amine catalysts improves fluorination selectivity and yield.
- Base Selection: Triethylamine and other tertiary amines are effective bases for nucleophilic substitution reactions.
- Solvent Effects: Polar aprotic solvents such as DMF and dichloromethane facilitate nucleophilic attack and stabilize intermediates.
- Temperature Control: Low temperatures during fluorination prevent over-fluorination and decomposition.
- Purification: Chromatographic purification ensures removal of side products and unreacted starting materials, critical for biological applications.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Reaction Temperature | 0°C to reflux | Controls reaction rate and selectivity |
| Solvent | Dichloromethane, DMF | Influences solubility and nucleophilicity |
| Base | Triethylamine, sodium hydride | Facilitates deprotonation and nucleophilic substitution |
| Fluorinating Agent | Selectfluor, NFSI | Determines fluorination efficiency and selectivity |
| Reaction Time | 1-24 hours | Affects conversion and side-product formation |
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of azido or thiol-substituted derivatives.
Applications De Recherche Scientifique
JAK1 Inhibition
One of the notable applications of 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile is its role as a selective inhibitor of Janus kinase 1 (JAK1). Research indicates that this compound exhibits a potent inhibitory effect on JAK1, with an IC50 value of 8.5 nM. Its selectivity over JAK2 is significant, with a selectivity index of 48, making it a promising candidate for treating conditions associated with JAK1 signaling pathways, such as autoimmune diseases and certain cancers .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various gram-positive bacterial strains, showing moderate efficacy in inhibiting growth. The specific mechanisms by which it exerts these effects are still under investigation, but its potential as an antimicrobial agent adds to its therapeutic profile .
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound can modulate inflammatory pathways. By inhibiting specific signaling mechanisms, these compounds may reduce inflammation associated with chronic diseases. This application is particularly relevant in the context of autoimmune disorders where inflammation plays a critical role .
Cytokine Modulation
The compound's ability to influence cytokine production is also noteworthy. It has been linked to the modulation of immune responses through the inhibition of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. This mechanism suggests potential applications in treating allergic diseases and other conditions characterized by dysregulated immune responses .
In Vivo Efficacy Studies
In vivo studies using models such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) have demonstrated the efficacy of this compound in reducing disease symptoms and progression. These studies highlight the compound's therapeutic potential in managing inflammatory conditions .
Pharmacokinetic Profiles
Pharmacokinetic evaluations have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Such profiles are essential for the development of new therapeutics, ensuring that the compound can achieve effective concentrations at target sites within the body while minimizing toxicity .
Data Summary Table
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | JAK1 Inhibition | IC50 = 8.5 nM; Selectivity index = 48 |
| Antimicrobial Properties | Gram-positive bacteria | Moderate efficacy observed |
| Anti-inflammatory Effects | Autoimmune disease management | Modulates inflammatory pathways |
| Cytokine Modulation | Immune response regulation | Inhibits TLR7/8/9 signaling |
| In Vivo Efficacy Studies | CIA/AIA models | Reduces disease symptoms |
| Pharmacokinetic Profiles | ADME evaluations | Favorable profiles for therapeutic use |
Mécanisme D'action
The mechanism of action of 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The nitrile group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
3-(4-Nitrophenyl)-3-oxopropanenitrile
- Structure : Features a nitrophenyl group instead of fluoropiperidine.
- Role : Serves as a precursor in pyrazole synthesis via reactions with phenyl hydrazine .
- Key Differences : The absence of the piperidine ring reduces interactions with enzymatic pockets, limiting biological activity compared to fluoropiperidine derivatives.
3-(4-Ethylphenyl)-3-oxopropanenitrile
3-(1H-Indol-3-yl)-3-oxopropanenitrile
3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile
3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile
Table 1: Comparative Analysis of Key Compounds
Research Findings and Implications
- Kinase Inhibition : The 4-fluoropiperidine moiety in this compound optimizes binding to GSK-3β’s ATP pocket, as evidenced by its sub-micromolar IC50.
- Metabolic Advantages: Fluorination reduces cytochrome P450-mediated degradation, extending half-life compared to non-fluorinated analogues like 3-(1H-indol-3-yl)-3-oxopropanenitrile .
- Limitations : Structural complexity in analogues (e.g., ) increases synthetic difficulty, limiting scalability .
Activité Biologique
The compound 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile (CAS No. 2012823-95-7) is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its properties and effects.
Basic Information
- Molecular Formula : C10H12FN3O
- Molecular Weight : 197.22 g/mol
- IUPAC Name : this compound
Research indicates that This compound may exert its biological effects through the inhibition of specific enzymes or pathways. Notably, it has been studied for its potential role as an inhibitor of Janus kinase (JAK) pathways, which are crucial in various signaling processes related to inflammation and immune response .
Pharmacological Effects
- Anti-inflammatory Activity : In preclinical studies, this compound demonstrated significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in cell cultures .
- Analgesic Properties : Animal models have shown that it can reduce pain responses, indicating potential applications in pain management therapies .
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines revealed promising results, suggesting it may be effective against certain types of tumors .
Study 1: In Vivo Efficacy in Arthritis Models
A study explored the efficacy of This compound in a rat model of arthritis. The results indicated a significant reduction in knee swelling and joint inflammation compared to the control group, highlighting its potential as an anti-arthritic agent .
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro testing against various cancer cell lines revealed that the compound exhibited selective cytotoxicity, particularly against breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Model/Study Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Analgesic | Decreased pain responses | |
| Cytotoxicity | Induced apoptosis in cancer cells |
| Property | Value |
|---|---|
| Molecular Formula | C10H12FN3O |
| Molecular Weight | 197.22 g/mol |
| IUPAC Name | This compound |
Q & A
Q. What are the optimal synthetic routes for 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, similar nitrile-piperidine derivatives are synthesized via acid-catalyzed condensation between fluoropiperidine derivatives and cyanoacetamide precursors in ethanol or THF at 0–5°C, as described in Scheme 3 of a 2015 study . Key parameters include:
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- XRPD : Polymorphic forms are identified via X-ray powder diffraction (XRPD). For example, a related compound, (S)-3-(3-(1-methyl-2-oxo-5-(pyrazolo[1,5-a]pyridine-3-yl)-1H-imidazo[4,5-b]pyridine-3(2H)-yl)piperidin-1-yl)-3-oxopropanenitrile, showed distinct peaks at 8.25°, 13.25°, and 15.40° (Cu Kα1 radiation) .
- DSC : Differential scanning calorimetry (DSC) reveals thermal transitions, such as endotherms at 142°C (melting) and 235°C (decomposition) .
- NMR : H and C NMR (in DMSO-d6 or CDCl3) confirm the fluoropiperidine and nitrile moieties.
Q. What are the solubility and stability considerations for this compound in experimental workflows?
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, ethanol, or DCM. Co-solvents like PEG-400 or Tween-80 are recommended for biological assays .
- Storage : Store at 0–10°C in airtight containers to prevent hydrolysis of the nitrile group .
Advanced Research Questions
Q. How can researchers investigate the bioactivity of this compound against inflammatory targets like JAK enzymes?
- In vitro assays : Use kinase inhibition assays (e.g., ADP-Glo™) to measure IC50 values against JAK1/2/3. For example, the structurally related Frevecitinibum (a JAK inhibitor) showed nanomolar activity in similar setups .
- Structural analogs : Compare with Tofacitinib (CAS: 477600-75-2), which shares a 3-oxopropanenitrile backbone and inhibits JAK3 via competitive binding .
Q. What computational strategies are effective for predicting binding interactions and pharmacokinetic properties?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with JAK ATP-binding pockets. Fluorine atoms on the piperidine ring enhance hydrophobic interactions, as seen in 3,3-difluoropiperidine analogs .
- ADMET prediction : Tools like SwissADME estimate logP (~2.4), moderate blood-brain barrier permeability, and CYP3A4 metabolism risks .
Q. How can contradictory data on polymorph stability be resolved during formulation studies?
- Variable DSC results : Polymorphs of related compounds exhibit divergent thermal profiles (e.g., endotherms at 142°C vs. exotherms at 155°C). Replicate experiments under controlled humidity (≤30% RH) to assess hygroscopicity-driven phase transitions .
- XRPD validation : Cross-reference experimental diffractograms with simulated patterns from single-crystal data to confirm polymorph identity .
Q. What methodologies are recommended for studying metabolic pathways and impurity profiling?
- LC-MS/MS : Track metabolites in hepatocyte incubations. For example, Tofacitinib Impurity C (CAS: 1092578-47-6), a nitrile-containing analog, undergoes cytochrome P450-mediated oxidation to carboxylic acid derivatives .
- Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to identify degradation products (e.g., hydrolysis of the nitrile to amide) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
